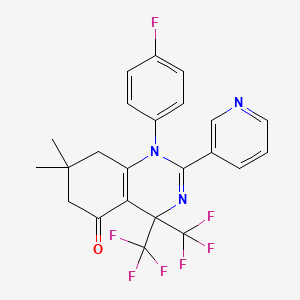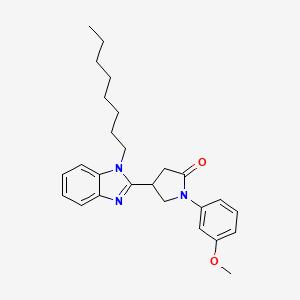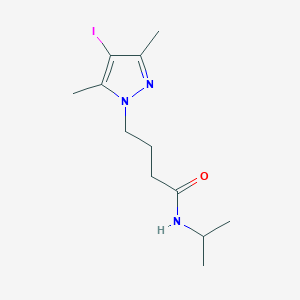
1-(4-fluorophenyl)-7,7-dimethyl-2-(pyridin-3-yl)-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROPHENYL)-7,7-DIMETHYL-2-(PYRIDIN-3-YL)-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE is a complex organic compound featuring a quinazolinone core structure
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-7,7-DIMETHYL-2-(PYRIDIN-3-YL)-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the hexahydroquinazolinone ring.
Introduction of Fluorine and Trifluoromethyl Groups: Fluorination and trifluoromethylation reactions are carried out using reagents such as Selectfluor® and trifluoromethyl iodide under controlled conditions.
Attachment of the Pyridine Ring: The pyridine moiety is introduced through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-7,7-DIMETHYL-2-(PYRIDIN-3-YL)-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone analogs.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-(4-FLUOROPHENYL)-7,7-DIMETHYL-2-(PYRIDIN-3-YL)-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE has a wide range of scientific research applications:
Biology: It serves as a probe in biological studies to investigate the effects of fluorine and trifluoromethyl groups on biological activity.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-7,7-DIMETHYL-2-(PYRIDIN-3-YL)-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-FLUOROPHENYL)-7,7-DIMETHYL-2-(PYRIDIN-3-YL)-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also feature fluorine and trifluoromethyl groups and are known for their anti-cancer properties.
Fluorinated Pyridines: Similar to the target compound, fluorinated pyridines are used in the synthesis of pharmaceuticals and agrochemicals.
Trifluoromethyl-Containing Drugs: Compounds with trifluoromethyl groups are widely used in medicine due to their enhanced metabolic stability and bioavailability.
The uniqueness of 1-(4-FLUOROPHENYL)-7,7-DIMETHYL-2-(PYRIDIN-3-YL)-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18F7N3O |
|---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-7,7-dimethyl-2-pyridin-3-yl-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one |
InChI |
InChI=1S/C23H18F7N3O/c1-20(2)10-16-18(17(34)11-20)21(22(25,26)27,23(28,29)30)32-19(13-4-3-9-31-12-13)33(16)15-7-5-14(24)6-8-15/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
CXBSILDIDZEVRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(N=C(N2C3=CC=C(C=C3)F)C4=CN=CC=C4)(C(F)(F)F)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-hydroxy-5-(phenylcarbonyl)benzyl]acetamide](/img/structure/B11488723.png)
![4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-fluorophenyl)piperazine-2,5-dione](/img/structure/B11488732.png)
![3-Methylbutyl {[(4-tert-butylphenyl)sulfonyl]amino}(phenyl)acetate](/img/structure/B11488759.png)
![13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11488762.png)

![N-[4-(morpholin-4-ylmethyl)benzyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488764.png)

![N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B11488772.png)
![7-(3,5-Difluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488778.png)
![3-(4-Fluorophenyl)-5-oxo-7-[4-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488781.png)
![2-(4-{[2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl]sulfonyl}piperazin-1-yl)ethanol](/img/structure/B11488784.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488791.png)

![3-(5-bromofuran-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488798.png)
